molecular formula C20H20FN7O B12162892 N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12162892
M. Wt: 393.4 g/mol
InChI Key: ANIMBVSOFGYVEX-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzimidazole and tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring would yield N-oxides, while substitution of the fluorine atom could yield various substituted benzamides .

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets:

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C20H20FN7O
  • Molecular Weight : 393.4 g/mol
  • IUPAC Name : this compound

The structure includes a benzimidazole moiety linked to a tetrazole group, which is significant in determining its biological activity.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors, particularly adenosine receptors. This inhibition is associated with various physiological processes, including inflammation and pain modulation. The compound's potential to inhibit cyclooxygenase enzymes suggests it may reduce the production of pro-inflammatory mediators like prostaglandins.

Biological Activity

The biological activity of this compound has been evaluated through various assays and studies. Notable findings include:

Anti-inflammatory Activity

Studies have shown that compounds with similar structures exhibit anti-inflammatory properties. The inhibition of cyclooxygenase enzymes by this compound could lead to decreased inflammation, making it a candidate for treating inflammatory diseases.

Antimicrobial Properties

The benzimidazole and tetrazole functionalities may contribute to antimicrobial activity. Similar compounds have demonstrated efficacy against various bacterial strains, indicating that this compound might also possess such properties .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Fluoro-N-(pentyl)-2-(tetrazol-1-yl)benzamideSimilar benzamide backbone; lacks benzimidazolePotential anti-inflammatory
4-Amino-N-(hexyl)-benzenesulfonamideContains sulfonamide instead of tetrazoleAntimicrobial properties
N-[4-(1H-benzimidazol-2-yl)-butanoyl]Benzimidazole moiety; no tetrazoleAntiproliferative effects

This table illustrates how the combination of both benzimidazole and tetrazole functionalities in this compound may confer distinct biological properties not found in other similar compounds.

Case Studies and Research Findings

Recent literature provides insights into the biological activity of benzimidazole derivatives, emphasizing their broad-spectrum pharmacological properties. For instance, a comprehensive review documented that benzimidazole derivatives exhibit activities ranging from antimicrobial to anticancer effects .

In particular, studies have focused on:

  • Antiviral Activity : Certain derivatives have shown promise against viruses such as hepatitis C, indicating potential therapeutic applications .

Q & A

Q. Basic: What synthetic strategies are recommended for constructing the benzimidazole and tetrazole moieties in this compound?

Methodological Answer:
The synthesis involves sequential functionalization of the benzamide core. Key steps include:

  • Benzimidazole Formation: Cyclization of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions (e.g., HCl/acetic acid) .
  • Tetrazole Introduction: Click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or direct substitution using 1H-tetrazole precursors .
  • Linker Optimization: The pentyl chain is typically introduced via alkylation or amide coupling, requiring careful control of reaction time (12–24 hours) and temperature (60–80°C) in solvents like DMF or acetonitrile .
    Critical Parameters:
  • Purity of intermediates (monitored by TLC/HPLC).
  • Catalysts (e.g., EDCI/HOBt for amide bonds) to suppress side reactions .

Q. Basic: How should researchers validate the structural integrity of this compound and its intermediates?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy:
    • 1^1H/13^13C NMR to confirm substituent positions (e.g., fluorine at C5, tetrazole at C2) .
    • 19^19F NMR to verify fluoro-substitution .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (e.g., C20_{20}H20_{20}FN7_{7}O) .
  • X-ray Crystallography: For unambiguous confirmation of 3D structure, especially steric interactions between benzimidazole and tetrazole groups .

Q. Advanced: How can researchers design SAR studies to optimize bioactivity while minimizing toxicity?

Methodological Answer:

  • Variable Substituents:
    • Benzimidazole: Test substituents at N1 (e.g., methyl, aryl) to modulate lipophilicity .
    • Tetrazole: Replace 1H-tetrazole with 2H-tetrazole or triazole to alter hydrogen-bonding capacity .
    • Fluoro Position: Compare C5-fluoro vs. C4-fluoro analogs for target selectivity .
  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs .
  • Toxicity Profiling:
    • HepG2 cell assays for hepatotoxicity.
    • hERG channel inhibition studies to assess cardiac risk .

Q. Advanced: How to resolve discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) limitations. Mitigation strategies include:

  • Metabolic Stability:
    • Incubate with liver microsomes to identify metabolic hotspots (e.g., tetrazole oxidation) .
    • Introduce electron-withdrawing groups (e.g., CF3_3) to slow degradation .
  • Bioavailability Enhancement:
    • Formulate as nanocrystals or liposomes to improve solubility.
    • LogP optimization (target 2–4) via alkyl chain length adjustment .
  • Tissue Distribution Studies: Radiolabel the compound (e.g., 14^{14}C) to track accumulation in target organs .

Q. Advanced: What computational methods are effective for predicting off-target interactions?

Methodological Answer:

  • Pharmacophore Modeling: Map electrostatic/hydrophobic features to identify unintended targets (e.g., cytochrome P450 isoforms) .
  • Molecular Dynamics (MD): Simulate binding to off-target proteins (≥100 ns simulations) to assess stability .
  • Machine Learning: Train models on Tox21 datasets to predict hepatotoxicity or mutagenicity .
    Validation: Cross-check predictions with experimental panel screening (e.g., CEREP panels) .

Q. Advanced: How to address batch-to-batch variability in biological assay results?

Methodological Answer:

  • Synthetic Reproducibility:
    • Standardize reaction conditions (e.g., inert atmosphere for tetrazole stability) .
    • Use UPLC-MS for purity checks (>98% for all batches) .
  • Assay Design:
    • Include positive/negative controls (e.g., reference inhibitors) in each plate .
    • Normalize data to cell viability (MTT assay) to rule out cytotoxicity artifacts .
  • Statistical Analysis: Apply ANOVA or mixed-effects models to distinguish biological variability from technical noise .

Properties

Molecular Formula

C20H20FN7O

Molecular Weight

393.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C20H20FN7O/c21-14-9-10-18(28-13-23-26-27-28)15(12-14)20(29)22-11-5-1-2-8-19-24-16-6-3-4-7-17(16)25-19/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,22,29)(H,24,25)

InChI Key

ANIMBVSOFGYVEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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